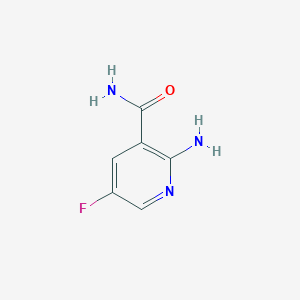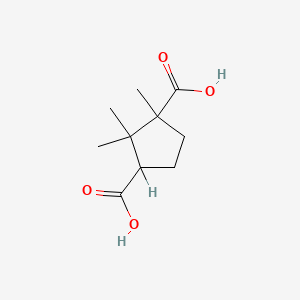
1,3-Dibromo-2,4-dichloro-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2,4-dichloro-5-fluorobenzene: is an organic compound with the molecular formula C6HBr2Cl2F . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,4-dichloro-5-fluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 2,4-dichloro-3-fluoroaniline, followed by diazotization and reduction . The process typically includes the following steps:
Bromination: 2,4-dichloro-3-fluoroaniline is brominated to form 6-bromo-2,4-dichloro-3-fluoroaniline.
Diazotization: The brominated product undergoes diazotization to form a diazonium salt.
Reduction: The diazonium salt is then reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-2,4-dichloro-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reaction conditions typically involve elevated temperatures and the use of polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully dehalogenated products.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2,4-dichloro-5-fluorobenzene has several applications in scientific research, including:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-2,4-dichloro-5-fluorobenzene involves its interaction with various molecular targets and pathways. The presence of multiple halogen atoms makes it a versatile intermediate for further chemical modifications. Its effects are primarily exerted through nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other functional groups, leading to the formation of new compounds with desired properties .
Comparación Con Compuestos Similares
1,3-Dibromo-2-chloro-5-fluorobenzene: Similar in structure but with one less chlorine atom.
1,3-Dibromo-5-fluorobenzene: Lacks the chlorine atoms present in 1,3-dibromo-2,4-dichloro-5-fluorobenzene.
1,3-Dibromo-2,4-dichlorobenzene: Lacks the fluorine atom present in this compound.
Uniqueness: this compound is unique due to the presence of all three types of halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens provides distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of organic compounds with diverse properties .
Propiedades
IUPAC Name |
1,3-dibromo-2,4-dichloro-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(11)6(10)4(8)5(2)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRSPNDCYZFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661540 |
Source


|
| Record name | 1,3-Dibromo-2,4-dichloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-45-4 |
Source


|
| Record name | 1,3-Dibromo-2,4-dichloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)
![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)


